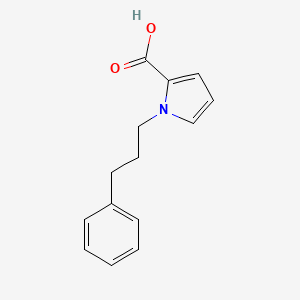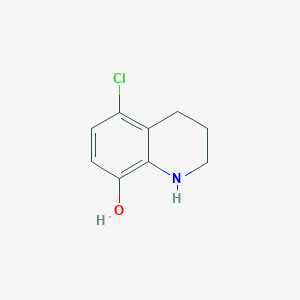
5-Cloro-1,2,3,4-tetrahidroquinolin-8-ol
Descripción general
Descripción
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: is a heterocyclic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 8th position on the quinoline ring
Aplicaciones Científicas De Investigación
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a lead compound for drug discovery, particularly in the development of anticancer agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Tetrahydroquinoline derivatives are common in medicinal chemistry and are known to interact with various biological targets .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with their targets in various ways, leading to different cellular responses .
Biochemical Pathways
Some tetrahydroquinoline derivatives have been reported to induce oxidative stress, disrupting cellular survival and leading to autophagy via the pi3k/akt/mtor signaling pathway .
Result of Action
Some tetrahydroquinoline derivatives have been reported to suppress colony formation and migration of certain cell types .
Análisis Bioquímico
Biochemical Properties
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it interacts with cytochrome P450 enzymes, leading to the modulation of metabolic reactions. Additionally, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce oxidative stress, leading to cell death through apoptosis. This compound also affects cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Furthermore, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can influence gene expression, resulting in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic processes. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of drug metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can result in sustained changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biological effect.
Metabolic Pathways
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics .
Transport and Distribution
Within cells and tissues, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can be achieved through various synthetic routes. One common method involves the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions using a nitrogen-doped carbon-supported palladium catalyst . Another approach includes the use of multicomponent reactions for the functionalization of tetrahydroisoquinolines .
Industrial Production Methods: Industrial production of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol typically involves large-scale hydrogenation processes using supported metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form fully saturated tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core structure but lacks the chlorine and hydroxyl substituents.
5-Chloro-8-quinolinol: Similar structure but without the tetrahydroquinoline ring.
Uniqueness: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXODTOLPHMAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


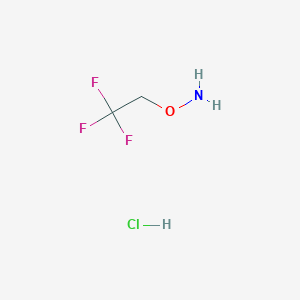
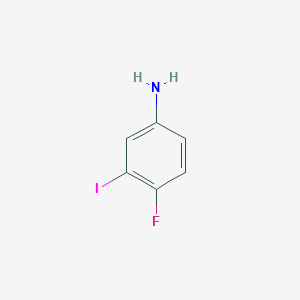
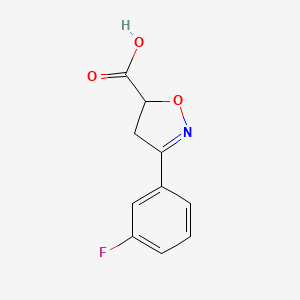
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
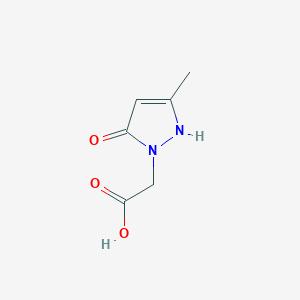

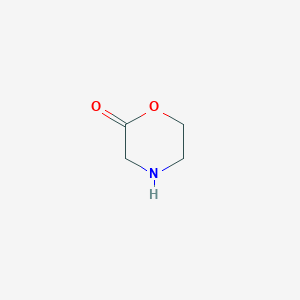
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
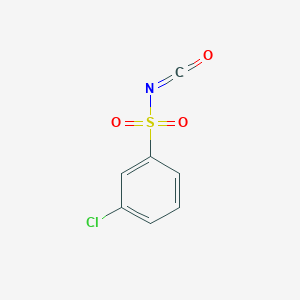

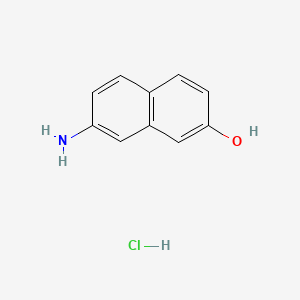
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
